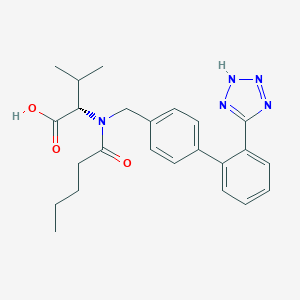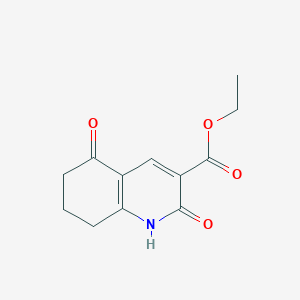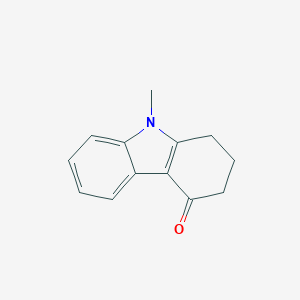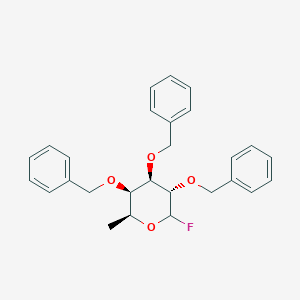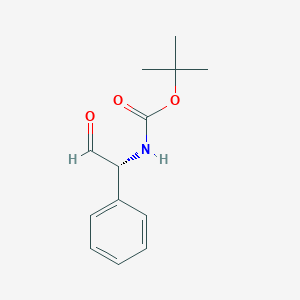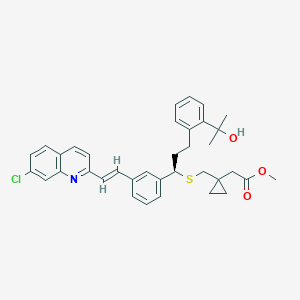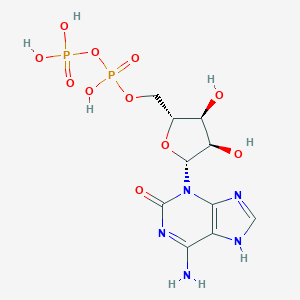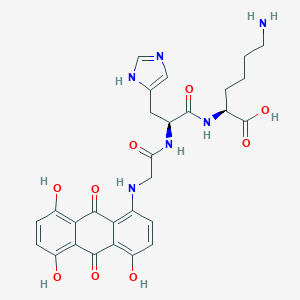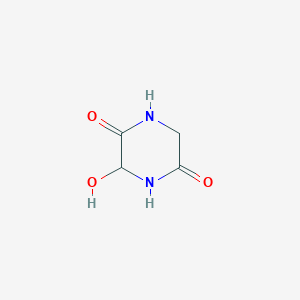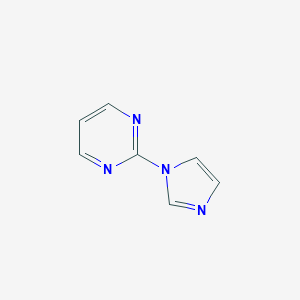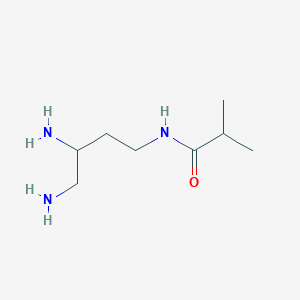
N-(3,4-diaminobutyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diaminobutyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is commonly referred to as DBMPA and has a molecular formula of C8H19N3O.
Mécanisme D'action
DBMPA acts as a bidentate ligand, forming stable complexes with metal ions through the coordination of its nitrogen and oxygen atoms. The resulting complex exhibits unique properties that can be exploited for various applications.
Effets Biochimiques Et Physiologiques
DBMPA has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DBMPA offers several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several potential future directions for research involving DBMPA, including its use in the synthesis of new metal complexes with unique properties, its application as a therapeutic agent for the treatment of various diseases, and its potential use in the development of new materials with unique properties. Further research is needed to fully explore the potential applications of this promising compound.
Méthodes De Synthèse
DBMPA can be synthesized through a multi-step process involving the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the addition of 3,4-diaminobutane. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield DBMPA.
Applications De Recherche Scientifique
DBMPA has shown promise in various scientific research applications, including its use as a chelating agent, a ligand in metal-mediated catalysis, and as a building block in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
126441-13-2 |
|---|---|
Nom du produit |
N-(3,4-diaminobutyl)-2-methylpropanamide |
Formule moléculaire |
C8H19N3O |
Poids moléculaire |
173.26 g/mol |
Nom IUPAC |
N-(3,4-diaminobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12) |
Clé InChI |
VUGOKBLBWWXFOY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCC(CN)N |
SMILES canonique |
CC(C)C(=O)NCCC(CN)N |
Synonymes |
Propanamide, N-(3,4-diaminobutyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



